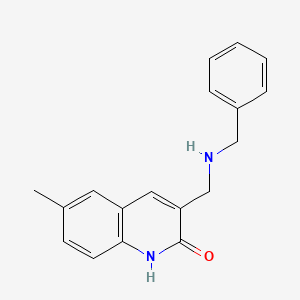

3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one

Description

Systematic Nomenclature and Molecular Formula

3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one is a quinolinone derivative characterized by a bicyclic aromatic system. Its IUPAC name reflects the substituents at positions 3 and 6 of the quinoline core:

- Position 3 : A benzylamino-methyl group (–CH2–NHBz), where Bz denotes a benzyl (C6H5CH2) moiety.

- Position 6 : A methyl group (–CH3).

The molecular formula is C18H18N2O , derived from the quinolinone backbone (C9H7NO) with added substituents: a benzylamino-methyl group (C9H10N) and a methyl group (CH3).

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 278.3 g/mol |

| CAS Number | Not explicitly listed |

Note: CAS numbers for structurally similar analogs (e.g., 3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one: 462067-32-9) suggest potential registration but require verification for this specific isomer.

Three-Dimensional Conformational Analysis

The compound’s conformation is influenced by steric and electronic interactions:

- Planar Quinolinone Core : The bicyclic system (quinolin-2-one) adopts a planar geometry due to aromatic stabilization.

- Benzylamino-methyl Group : The –CH2–NHBz substituent at position 3 introduces steric bulk, potentially causing minor deviations from planarity. The benzyl group can adopt multiple conformations, but intramolecular hydrogen bonding between the amine (NH) and adjacent carbonyl oxygen may restrict flexibility.

Properties

IUPAC Name |

3-[(benzylamino)methyl]-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-13-7-8-17-15(9-13)10-16(18(21)20-17)12-19-11-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAYHQZRQPWOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one typically involves multi-step reactions. One common method includes the following steps:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.

Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with benzylamine under basic conditions.

Methylation: The final step involves the methylation of the quinoline core, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Benzylamine, alkyl halides, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinolinone derivatives with various oxidation states.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one exhibits antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells. The benzylamino group is believed to enhance its ability to penetrate cell membranes and interact with intracellular targets.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial for treating conditions such as arthritis or other inflammatory diseases.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its versatile reactivity allows chemists to modify its structure further to create derivatives with enhanced biological activity or different properties.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors. Its ability to form stable films and conduct electricity can be explored in electronic devices.

Uniqueness of this compound

This compound's dual functional groups (benzylamino and quinolinone) provide distinct chemical and biological properties, allowing for versatile interactions with various biological targets. This uniqueness positions it as a valuable candidate for further research and development in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

- Antimicrobial Studies : A study demonstrated that this compound significantly inhibited the growth of various bacterial strains, suggesting its potential as a new antimicrobial agent .

- Cancer Cell Line Testing : In vitro tests showed that the compound induced apoptosis in several cancer cell lines, indicating its potential role as an anticancer drug .

- Anti-inflammatory Research : Animal models have shown promising results where administration of this compound led to reduced markers of inflammation, supporting its use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds with active sites, while the quinolinone core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinolinones are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Key Findings from Comparative Studies

Positional Isomerism (6-Methyl vs. 7-Methyl)

The positional isomer 3-[(Benzylamino)methyl]-7-methylquinolin-2(1H)-one (CAS: 483286-56-2) differs from the target compound only in the methyl group’s position (6 vs. 7). This minor alteration can significantly impact solubility and steric interactions with biological targets. For instance, a 6-methyl group may enhance planarity of the quinoline ring, improving stacking interactions with aromatic residues in enzymes, whereas a 7-methyl substituent could introduce steric hindrance .

Functional Group Substitutions (Methyl vs. Methoxy)

Replacing the 6-methyl group with a methoxy group (3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one) increases polarity due to the oxygen atom’s electronegativity. Methoxy derivatives generally exhibit higher solubility in aqueous media but may reduce membrane permeability compared to methyl analogs .

Electron-Withdrawing vs. Electron-Donating Groups

The 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one (CAS: 5220-02-0) features a chloro group at position 6, an electron-withdrawing substituent that enhances electrophilicity at the quinoline core. This contrasts with the electron-donating methyl group in the target compound, which may stabilize resonance structures and alter redox properties.

Heterocyclic Modifications

The triazolyl-substituted analog 4-(4-Acetyl-5-methyl-1H-triazol-1-yl)-6-methylquinolin-2(1H)-one demonstrates the impact of introducing nitrogen-rich heterocycles. The triazole ring provides additional hydrogen-bonding sites, correlating with its reported antioxidant activity (IC₅₀: 14.2 μM against DPPH radicals) .

Biological Activity

3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a quinolinone core with a benzylamino substituent, contributing to its unique biological properties. Its molecular formula is , reflecting its complex structure.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects.

- Receptor Binding : It may bind to receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

- DNA Interaction : The quinolinone structure allows for intercalation with DNA, which is crucial for its anticancer activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound has been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has demonstrated promising anticancer effects in various cancer cell lines. Notably, it has been studied for its ability to induce apoptosis in leukemia and breast cancer cells.

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HL60 (leukemia).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Inhibition of cell proliferation |

| HL60 | 10.0 | Cell cycle arrest in G0/G1 phase |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains. Results indicated that it was particularly effective against Staphylococcus aureus, with an MIC comparable to standard antibiotics. -

Evaluation of Anticancer Properties :

In vitro assays demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, evidenced by increased annexin V staining and caspase activation. -

Anti-inflammatory Mechanism Investigation :

A laboratory study focused on the anti-inflammatory effects of the compound showed that it inhibited NF-kB activation, leading to decreased expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one?

- Methodological Answer : Begin with a reductive amination or nucleophilic substitution strategy, as these are common for introducing benzylamino-methyl groups. For example, outlines a general procedure using tetrahydrofuran-2-yl-methylamine, with stepwise monitoring via (e.g., δ 11.60 ppm for the NH proton). Optimize reaction time and temperature to avoid side products like over-alkylation or ring-opening .

- Critical Data : Yield optimization (e.g., 40–50% in ) depends on stoichiometric ratios and catalyst selection (e.g., InCl in microwave-assisted synthesis, ).

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Look for characteristic peaks (e.g., methyl groups at δ 2.35 ppm, aromatic protons at δ 7.18–7.72 ppm, ).

- X-ray Diffraction : Resolve dihedral angles and hydrogen-bonding networks, as demonstrated for analogous quinoline derivatives in (e.g., π–π stacking at 3.94 Å) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT for molecular geometry).

Q. What solvent systems are optimal for recrystallization?

- Methodological Answer : Use polar aprotic solvents (e.g., CHCl/di-isopropylether mixture, ) for high-purity crystals. For solubility challenges, test binary systems like ethanol/DMF ( ) and monitor via TLC .

Advanced Research Questions

Q. How do catalytic systems influence the efficiency of quinolin-2-one synthesis?

- Methodological Answer : Compare traditional acid/base catalysts (e.g., HPO, NaOH) with modern alternatives like InCl under microwave irradiation ( ). The latter reduces reaction time (5 minutes vs. 48 hours in ) and improves yields (63% vs. 40–50% in ) .

- Mechanistic Insight : InCl likely stabilizes intermediates via Lewis acid interactions, accelerating cyclization. Validate via kinetic studies or in situ IR monitoring.

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

- Methodological Answer : Address discrepancies (e.g., unexpected shifts) by:

- Isotopic Labeling : Track proton environments in deuterated solvents.

- Variable-Temperature NMR : Identify dynamic processes (e.g., tautomerism) affecting peak splitting .

Q. How can computational modeling enhance the design of quinolin-2-one analogs?

- Methodological Answer : Use molecular docking to predict bioactivity (e.g., HIV-1 capsid inhibition, as in ) or DFT to optimize synthetic pathways. Validate models with experimental logP values (e.g., calculated vs. HPLC-measured hydrophobicity) .

- Software Tools : Gaussian for geometry optimization; AutoDock Vina for binding affinity simulations.

Methodological Challenges & Solutions

Key Data for Experimental Design

- Molecular Weight : 273.3 g/mol (APCI+ in ).

- Melting Point : 110–119°C (varies with substituents; ).

- Stability : Store under inert atmosphere; susceptible to oxidation at benzylic positions.

Ethical & Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.